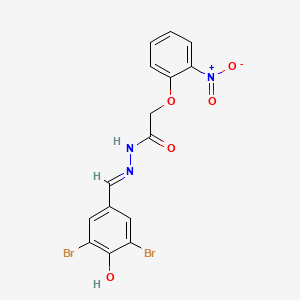
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide, also known as IPH, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. IPH is a hydrazone derivative that has been synthesized through a multi-step process involving the condensation of 2-(2-isopropyl-5-methylphenoxy)acetohydrazide and 1H-pyrrole-2-carbaldehyde.
Mechanism of Action
The mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is not fully understood. However, it has been proposed that 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exerts its therapeutic effects through the inhibition of various cellular pathways. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of NF-kB, a transcription factor that plays a key role in the regulation of inflammatory responses. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the activation of Akt, a protein kinase that plays a key role in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant biochemical and physiological effects. It has been reported to exhibit potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant anti-diabetic activity by reducing blood glucose levels and improving insulin sensitivity. Furthermore, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant neuroprotective activity by reducing oxidative stress and inhibiting neuronal apoptosis.
Advantages and Limitations for Lab Experiments
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent therapeutic activity at relatively low concentrations, making it an attractive candidate for further research. However, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide also has several limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has not been extensively studied in animal models, and its long-term toxicity and safety profile are not fully understood.
Future Directions
There are several future directions for 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide research. One potential area of research is the development of novel 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide derivatives with improved solubility and bioavailability. In addition, further studies are needed to elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications in various disease conditions. Furthermore, studies are needed to evaluate the long-term toxicity and safety profile of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide in animal models and human subjects. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Conclusion:
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications, including anti-inflammatory, anti-cancer, and anti-microbial activities. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide exhibits potent antioxidant, anti-diabetic, and neuroprotective activities. However, further research is needed to fully elucidate the mechanism of action of 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide and its potential therapeutic applications. Overall, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has significant potential as a therapeutic agent, and further research is needed to fully explore its therapeutic applications.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has shown promising results in various scientific research applications. It has been reported to exhibit significant anti-inflammatory, anti-cancer, and anti-microbial properties. 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. It has also been reported to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, 2-(2-isopropyl-5-methylphenoxy)-N'-(1H-pyrrol-2-ylmethylene)acetohydrazide has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-[(E)-1H-pyrrol-2-ylmethylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-12(2)15-7-6-13(3)9-16(15)22-11-17(21)20-19-10-14-5-4-8-18-14/h4-10,12,18H,11H2,1-3H3,(H,20,21)/b19-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQNUOMBSHJVAPC-VXLYETTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NN=CC2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)N/N=C/C2=CC=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-2-(propan-2-yl)phenoxy]-N'-[(E)-1H-pyrrol-2-ylmethylidene]acetohydrazide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




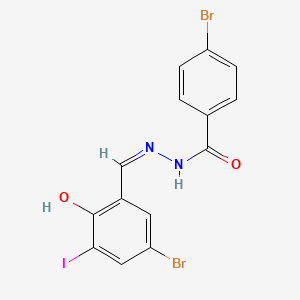
![ethyl 5-[3-amino-2-cyano-3-(4-methyl-1-piperazinyl)-2-propen-1-ylidene]-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B3726873.png)
![3-(2-furyl)-N-{2-[2-(4-hydroxy-3-methoxybenzylidene)hydrazino]-2-oxoethyl}acrylamide](/img/structure/B3726877.png)
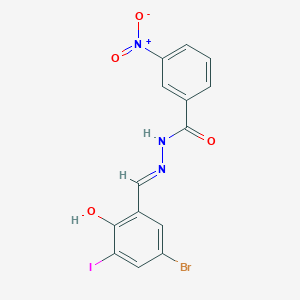
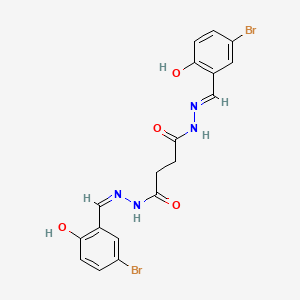
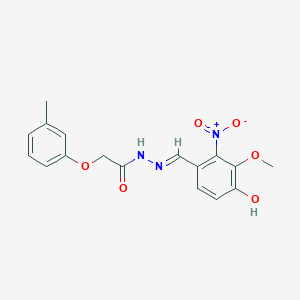
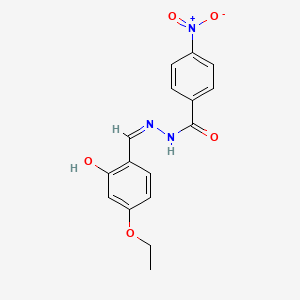
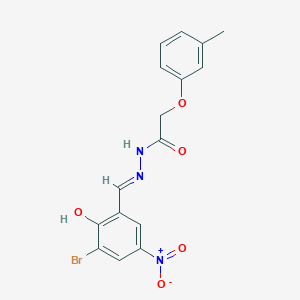
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-isopropyl-5-methylphenoxy)acetohydrazide](/img/structure/B3726922.png)
![diethyl 2,2'-[(3,3'-dichloro-4,4'-biphenyldiyl)di-2-hydrazinyl-1-ylidene]bis(3-oxobutanoate)](/img/structure/B3726923.png)

